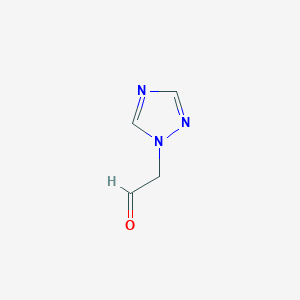
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine typically involves the condensation of 3,5-dimethoxyaniline with 2-chlorobenzoic acid, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzothiazole ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with p68 RNA helicase, a protein involved in cell proliferation and tumor progression . By inhibiting the activity of p68 RNA helicase, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound shares the 3,5-dimethoxyphenyl group but has a different core structure.
Supinoxin: A compound with a similar 3,5-dimethoxyphenyl group, known for its anticancer properties.
Uniqueness
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as p68 RNA helicase, sets it apart from other similar compounds and highlights its potential in therapeutic applications.
Propriétés
Formule moléculaire |
C15H14N2O2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H14N2O2S/c1-18-11-7-10(8-12(9-11)19-2)16-15-13-5-3-4-6-14(13)20-17-15/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
VITJWQGYLIMHDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC2=NSC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)








![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)



